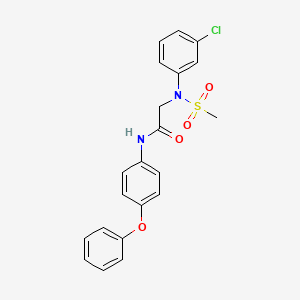
1-phenoxy-3-(2-pyridinylthio)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenoxy-3-(2-pyridinylthio)-2-propanol, also known as PTIO, is a chemical compound that is commonly used in scientific research. It is a nitric oxide scavenger that has been shown to have a variety of biochemical and physiological effects. In
作用機序
1-phenoxy-3-(2-pyridinylthio)-2-propanol works by scavenging nitric oxide, which is a signaling molecule involved in a variety of physiological processes. Nitric oxide is produced by the enzyme nitric oxide synthase, and it can act as a signaling molecule by activating a variety of cellular pathways. 1-phenoxy-3-(2-pyridinylthio)-2-propanol works by binding to nitric oxide and preventing it from activating these pathways.
Biochemical and Physiological Effects:
1-phenoxy-3-(2-pyridinylthio)-2-propanol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of nitric oxide in cells, which can have an impact on cellular signaling pathways, gene expression, and protein function. 1-phenoxy-3-(2-pyridinylthio)-2-propanol has also been shown to have antioxidant properties, which can help to protect cells from oxidative stress.
実験室実験の利点と制限
One advantage of using 1-phenoxy-3-(2-pyridinylthio)-2-propanol in lab experiments is that it is a specific nitric oxide scavenger, which allows researchers to study the effects of nitric oxide on cellular signaling pathways without interference from other signaling molecules. However, one limitation of using 1-phenoxy-3-(2-pyridinylthio)-2-propanol is that it can have off-target effects on other cellular pathways, which can complicate data interpretation.
将来の方向性
There are many future directions for research involving 1-phenoxy-3-(2-pyridinylthio)-2-propanol. One area of research is the development of new nitric oxide scavengers that are more specific and have fewer off-target effects. Another area of research is the investigation of the role of nitric oxide in various physiological and pathological processes, such as inflammation, cardiovascular disease, and cancer. Additionally, there is a need for more research on the biochemical and physiological effects of 1-phenoxy-3-(2-pyridinylthio)-2-propanol, as well as its potential clinical applications.
合成法
1-phenoxy-3-(2-pyridinylthio)-2-propanol can be synthesized through a multi-step process involving the reaction of 2-pyridinethiol with 1-bromo-2-chloropropane, followed by the reaction of the resulting product with phenol. The final product is then purified through recrystallization.
科学的研究の応用
1-phenoxy-3-(2-pyridinylthio)-2-propanol is commonly used in scientific research as a nitric oxide scavenger. It is used to study the role of nitric oxide in various physiological and pathological processes. 1-phenoxy-3-(2-pyridinylthio)-2-propanol is also used to investigate the effects of nitric oxide on cellular signaling pathways, gene expression, and protein function.
特性
IUPAC Name |
1-phenoxy-3-pyridin-2-ylsulfanylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c16-12(10-17-13-6-2-1-3-7-13)11-18-14-8-4-5-9-15-14/h1-9,12,16H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFPTCVZSLBVBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CSC2=CC=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)amino]phenyl}acetamide](/img/structure/B4922064.png)
![3-methyl-1-[2-(3-nitrophenyl)-2-oxoethyl]-2-phenylimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B4922069.png)
![N-(5-chloro-2-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycine](/img/structure/B4922072.png)
![N-methyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1H-pyrazol-4-yl)ethyl]-2-pyridinamine](/img/structure/B4922079.png)
![ethyl 1-(4-methyl-7,8-dihydro-6H-cyclopenta[g]quinolin-2-yl)-3-piperidinecarboxylate](/img/structure/B4922084.png)

![(3-ethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B4922095.png)

![N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B4922107.png)
![4-[2-(3-chloro-4,5-diethoxyphenyl)-1-cyanovinyl]benzoic acid](/img/structure/B4922112.png)
![ethyl 5-(3,4-dimethoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4922130.png)


